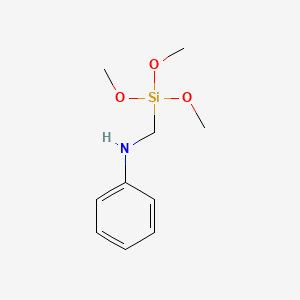

N-((Trimethoxysilyl)methyl)aniline

Description

Significance of Organosilane Aniline (B41778) Derivatives in Chemical Synthesis

Organosilane aniline derivatives represent a critical class of compounds in chemical synthesis, primarily due to their dual functionality. cymitquimica.com These molecules act as a bridge between organic and inorganic materials, a role facilitated by their distinct chemical components. cymitquimica.com The organo-functional group, in this case, the aniline derivative, allows for interaction and reaction with organic polymers and molecules. researchgate.netechemi.com Simultaneously, the alkoxysilane group can form durable covalent bonds with inorganic substrates such as glass, metals, and silica (B1680970), typically through hydrolysis and condensation reactions. chemicalbook.comacs.org

This dual nature makes them indispensable as coupling agents, adhesion promoters, and surface modifiers in the formulation of advanced materials. chemicalbook.comcymitquimica.com For instance, they enhance the compatibility and bonding between organic resins and inorganic fillers in composites, leading to materials with improved mechanical strength and durability. innospk.comcymitquimica.com In the realm of organic synthesis, the silicon-containing moiety can be leveraged in various cross-coupling reactions, such as the Hiyama coupling, offering a less toxic and more stable alternative to other organometallic reagents. thermofishersci.innumberanalytics.com The versatility of these derivatives allows for the synthesis of complex molecules and the tailoring of material properties for specific applications in pharmaceuticals, agrochemicals, and materials science. echemi.comnumberanalytics.com

Overview of N-((Trimethoxysilyl)methyl)aniline as a Multifunctional Precursor

This compound serves as a quintessential example of a multifunctional precursor, a molecule that can be used to build a variety of more complex structures. Its utility stems from the presence of two key reactive sites: the trimethoxysilyl group and the aniline group.

The trimethoxysilyl group is susceptible to hydrolysis, where the methoxy (B1213986) groups (-OCH3) react with water to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and can condense with each other or with hydroxyl groups on inorganic surfaces (like glass, metal oxides, and silica) to form stable siloxane bonds (-Si-O-Si-). chemicalbook.comacs.org This property is fundamental to its role as a:

Coupling Agent: It effectively bonds organic polymers to inorganic fillers, enhancing the properties of composite materials. innospk.com

Adhesion Promoter: It improves the adhesion of coatings, sealants, and adhesives to various substrates. innospk.comchemicalbook.com

Surface Modifier: It can be used to alter the surface properties of materials, for example, to improve wettability or hydrophobicity. chemicalbook.com

The aniline moiety , on the other hand, provides a reactive site for a range of organic reactions. The nitrogen atom's lone pair of electrons and the aromatic ring's susceptibility to electrophilic substitution allow for its use as a:

Monomer in Polymer Synthesis: The aniline group can be polymerized to create conductive polymers or other functional polymeric materials. sigmaaldrich.com For example, derivatives like N-(3-(Trimethoxysilyl)propyl)aniline (TMSPA) can be polymerized to form materials used in sensors. sigmaaldrich.comchemicalbook.com

Intermediate for Dye Synthesis: The aniline ring can undergo reactions to anchor dyes to siliceous supports, creating hybrid materials for sensing applications. tandfonline.com

Building Block in Organic Synthesis: It serves as a starting material for the synthesis of more complex organic molecules, finding use in the development of pharmaceuticals and agrochemicals. echemi.comnih.gov

A notable characteristic of this compound, also known as an alfa silane (B1218182), is the close proximity of the nitrogen atom to the silicon atom. This structural feature can accelerate the hydrolysis reaction of the trimethoxysilyl group compared to similar compounds where these groups are further apart, such as aminopropylsilanes. chemicalbook.com This enhanced reactivity makes it a particularly efficient crosslinker and water scavenger in silane-crosslinking formulations. chemicalbook.com

| Sensor Technology | Monomer for fabricating electrodes. | The related compound, N-(3-(Trimethoxysilyl)propyl)aniline (TMSPA), can be polymerized to coat gold nanorods for use in hydrogen peroxide sensors. sigmaaldrich.comchemicalbook.com |

Scope and Research Trajectories for this compound

The future research landscape for this compound is expanding, driven by its inherent versatility. Current and future investigations are likely to focus on several key areas:

Advanced Hybrid Materials: Research will continue to explore the creation of novel organic-inorganic hybrid materials. This includes developing more sophisticated composites with tailored thermal, mechanical, and electronic properties by grafting this compound onto various nanoparticles and surfaces. tandfonline.com

Conductive Polymers and Coatings: Given that aniline derivatives are precursors to conductive polymers like polyaniline, there is significant interest in using this compound to create surface-grafted conductive films. sigmaaldrich.comchemicalbook.com These could have applications in antistatic coatings, electromagnetic shielding, and electronic devices.

Biomaterials and Biomedical Applications: The ability of organosilanes to modify surfaces could be harnessed for biomedical applications. Research may focus on functionalizing implant surfaces to improve biocompatibility or developing new drug delivery systems. The aniline moiety offers a platform for attaching bioactive molecules.

"Green" Chemistry and Sustainable Processes: As with many areas of chemistry, there is a push towards more environmentally friendly synthesis and application. msu.edu Future research will likely involve developing cleaner synthetic routes for this compound and its derivatives and exploring their use in sustainable technologies, such as improved catalysts or materials for energy applications.

Corrosion Science: The development of novel, efficient, and environmentally friendly corrosion inhibitors is a major research driver. The dual functionality of this compound makes it a promising candidate for creating robust, self-healing, and strongly adhesive anti-corrosion coatings for various metals. mdpi.com

In essence, the research trajectory for this compound is moving towards more complex and functional systems where its unique molecular architecture can be fully exploited to design next-generation materials and technologies.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(trimethoxysilylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-11-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBLTKHUCJLFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CNC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694862 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77855-73-3 | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77855-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Trimethoxysilyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, N-[(trimethoxysilyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N Trimethoxysilyl Methyl Aniline

Direct Synthetic Routes to N-((Trimethoxysilyl)methyl)aniline

The most direct approach to synthesizing this compound involves the formation of a carbon-nitrogen bond between the aniline (B41778) moiety and the silylmethyl group. This is typically achieved through alkylation of aniline with a suitable silicon-containing electrophile.

Alkylation Approaches for Amine Functionalization

The primary method for the synthesis of this compound is the N-alkylation of aniline with (chloromethyl)trimethoxysilane (B1661992). This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction towards the desired product.

A study has reported the successful synthesis of N-((trimethylsilyl)methyl)aniline from the reaction of aniline and chloromethyl trimethylsilane, achieving a yield of 55%. While this specific study used the trimethylsilyl (B98337) analogue, the methodology is directly applicable to the trimethoxysilyl derivative.

Precursor Selection and Optimization Strategies

The selection of precursors is critical for a successful synthesis. Aniline serves as the nucleophilic component, while (chloromethyl)trimethoxysilane is the electrophilic counterpart. The purity of these starting materials can significantly impact the yield and purity of the final product.

Optimization of the reaction conditions is key to maximizing the yield and minimizing side products. Key parameters that can be adjusted include:

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic polar solvents are often employed in such alkylation reactions.

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts, such as the dialkylated product, N,N-bis((trimethoxysilyl)methyl)aniline.

Base: The choice and stoichiometry of the base are crucial for neutralizing the generated HCl and preventing the protonation of the aniline starting material, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases like potassium carbonate.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without promoting side reactions.

Further research into the systematic optimization of these parameters would be beneficial for developing a high-yielding and scalable process for the synthesis of this compound.

Synthesis of Related Organosilane Aniline Derivatives

The synthetic principles applied to this compound can be extended to produce a variety of related organosilane aniline derivatives with different spacers and substitution patterns on the nitrogen and silicon atoms.

N-[3-(Trimethoxysilyl)propyl]aniline Synthesis

A widely used organosilane aniline derivative is N-[3-(trimethoxysilyl)propyl]aniline. This compound features a longer propyl linker between the aniline and the trimethoxysilyl group. A common synthetic route involves the reaction of aniline with (3-chloropropyl)trimethoxysilane. smolecule.com This reaction is typically performed under basic conditions to facilitate the nucleophilic substitution.

| Reactant 1 | Reactant 2 | Base | Product | Yield | Reference |

| Aniline | (3-Chloropropyl)trimethoxysilane | Not specified | N-[3-(Trimethoxysilyl)propyl]aniline | High | smolecule.com |

This derivative is commercially available and finds use as a coupling agent to improve the adhesion between organic polymers and inorganic substrates. sigmaaldrich.comlanyachem.com

N-Methyl-N-((trimethylsilyl)methyl)aniline Synthesis

The synthesis of N-methylated aniline derivatives introduces an additional level of complexity. The synthesis of N-Methyl-N-((trimethylsilyl)methyl)aniline can be envisioned as a two-step process. First, N-methylaniline is synthesized, followed by its alkylation with a silylating agent.

Several methods exist for the synthesis of N-methylaniline. A common laboratory-scale preparation involves the reaction of aniline with dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com Industrial-scale production often utilizes the reaction of aniline with methanol (B129727) in the presence of a catalyst, such as copper or a chromium-based catalyst, at elevated temperatures and pressures. google.com Another approach involves the reaction of acetanilide (B955) with sodium and subsequent treatment with methyl iodide. prepchem.com

Once N-methylaniline is obtained, it can be reacted with (chloromethyl)trimethylsilane to yield N-Methyl-N-((trimethylsilyl)methyl)aniline. The reaction conditions would be analogous to the synthesis of the parent this compound, employing a suitable base and solvent.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Time | Product | Yield | Reference |

| Aniline | Dimethyl Sulfate | Sodium Hydroxide (B78521) | Water | <10 °C | 1 h | N-Methylaniline | Not specified | chemicalbook.com |

| Aniline | Methanol | Copper/Chromium Catalyst | - | 200-250 °C | Not specified | N-Methylaniline | High | google.com |

| Acetanilide | Methyl Iodide | Sodium | Xylene | 130 °C | 2-3 h | N-Methylaniline | Almost theoretical | prepchem.com |

N,N-Bis(silylmethyl)aniline Derivative Synthesis

The synthesis of N,N-bis(silylmethyl)aniline derivatives involves the dialkylation of aniline. This can be achieved by reacting aniline with two equivalents of a chloromethylsilane or by further alkylating a mono-silylated aniline derivative.

For instance, this compound can be further reacted with (chloromethyl)trimethoxysilane to yield N,N-bis((trimethoxysilyl)methyl)aniline. This subsequent alkylation would likely require more forcing conditions (e.g., higher temperature) compared to the initial mono-alkylation due to the reduced nucleophilicity of the secondary amine.

A general method for the synthesis of N,N-bis(silylmethyl)anilines involves the reaction of N-(silylmethyl)anilines with a second equivalent of a chloromethylsilane. This approach allows for the synthesis of derivatives with two different silyl (B83357) groups if desired.

Novel Catalytic and Green Chemistry Approaches in Synthesis

In line with the principles of green and sustainable chemistry, several novel catalytic approaches can be envisioned to improve the synthesis of this compound, focusing on enhancing efficiency, reducing waste, and utilizing more environmentally benign conditions.

Phase-Transfer Catalysis:

Ionic Liquids as Green Solvents:

Traditional volatile organic solvents (VOCs) used in chemical synthesis often pose environmental and health risks. Ionic liquids (ILs), which are salts with low melting points, offer a greener alternative due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. The use of an appropriate ionic liquid as the reaction medium could not only replace hazardous solvents but also potentially enhance the reaction rate and selectivity. Furthermore, the non-volatile nature of ILs simplifies product separation and allows for the potential recycling of the solvent and catalyst system.

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and energy-efficient way to drive chemical reactions. nih.gov While direct photocatalytic N-alkylation of anilines with alkyl halides is an active area of research, a potential pathway for the synthesis of this compound could involve the use of a suitable photosensitizer. nih.gov This approach could potentially avoid the need for high reaction temperatures and strong bases, leading to a more sustainable process. nih.gov For instance, a strategy involving a visible-light-induced reaction could proceed under milder conditions, minimizing side reactions and energy input. nih.gov

Atom Economy and Waste Reduction:

The following table summarizes the proposed synthetic approaches and highlights the potential green chemistry benefits:

| Synthetic Approach | Catalyst/Promoter | Solvent | Potential Green Chemistry Advantages |

| Conventional N-Alkylation | Triethylamine or K₂CO₃ | Acetonitrile or DMF | Established and straightforward method. |

| Phase-Transfer Catalysis | Quaternary Ammonium (B1175870) Salt | Biphasic or organic solvent | Enhanced reaction rates, milder conditions, reduced energy consumption. |

| Ionic Liquid Medium | (Could be the solvent itself) | Ionic Liquid | Replacement of volatile organic solvents, potential for catalyst/solvent recycling. |

| Visible-Light Photocatalysis | Photosensitizer | Green Solvents (e.g., EtOAc) | Use of renewable energy source, mild reaction conditions, high selectivity. nih.gov |

Advanced Spectroscopic and Analytical Characterization of N Trimethoxysilyl Methyl Aniline and Its Derivatives

Structural Elucidation Techniques

A combination of spectroscopic methods is essential for the unambiguous identification and structural confirmation of N-((Trimethoxysilyl)methyl)aniline and its derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the connectivity and chemical environment of hydrogen, carbon, and silicon atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring atoms. In N-methyl-N-((trimethylsilyl)methyl)aniline, characteristic signals are expected for the aromatic protons of the aniline (B41778) ring, the protons of the methyl group attached to the nitrogen, the methylene (B1212753) bridge protons, and the protons of the trimethoxysilyl group.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of aromatic, aliphatic, and methoxy (B1213986) carbons.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. The chemical shift of the silicon atom is sensitive to its coordination number and the nature of the substituents attached to it. For N-methyl-N-((trimethylsilyl)methyl)aniline, the ²⁹Si NMR spectrum would show a characteristic signal for the silicon atom of the trimethoxysilyl group.

Detailed NMR data for N-methyl-N-((trimethylsilyl)methyl)aniline, as reported in the literature, are presented below. beilstein-journals.org

Interactive NMR Data for N-methyl-N-((trimethylsilyl)methyl)aniline

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | 7.20-7.14 (m, 2H) | Aromatic (meta-H) |

| 6.72-6.67 (m, 3H) | Aromatic (ortho-H, para-H) | |

| 3.56 (s, 9H) | -Si(OCH₃)₃ | |

| 2.91 (s, 3H) | N-CH₃ | |

| 2.76 (s, 2H) | N-CH₂-Si | |

| ¹³C NMR | 149.4 | Aromatic (C-N) |

| 129.1 | Aromatic (meta-C) | |

| 117.0 | Aromatic (para-C) | |

| 112.7 | Aromatic (ortho-C) | |

| 50.7 | -Si(OCH₃)₃ | |

| 42.9 | N-CH₂-Si | |

| 38.6 | N-CH₃ |

Note: The data presented is for N-methyl-N-((trimethylsilyl)methyl)aniline. s denotes a singlet and m denotes a multiplet.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2800-3100 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ range.

Si-O-C stretching: Strong absorptions between 1000 and 1100 cm⁻¹ are characteristic of the Si-O-C linkage in the trimethoxysilyl group.

Si-C stretching: Vibrations for the Si-C bond are generally found in the 600-800 cm⁻¹ region.

In a study of N-Methylaniline capped PbS nanoparticles, the N-H asymmetric absorption band was observed at 3417 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the aniline chromophore is the primary absorber in the UV region. The spectrum would typically show absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands can be influenced by the substitution on the aromatic ring and the nitrogen atom. For instance, N-methylaniline exhibits absorption maxima that can be studied to understand its electronic properties. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Upon ionization, the molecule fragments in a characteristic manner, and the resulting ions are separated based on their mass-to-charge ratio.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of methoxy groups from the silyl (B83357) moiety and cleavage of the C-N and Si-C bonds. Analysis of these fragments helps to confirm the molecular structure. The NIST WebBook provides mass spectrometry data for the related compound N-methylaniline, showing its characteristic fragmentation pattern. nist.gov

Morphological and Microstructural Analysis

When this compound or its derivatives are used to modify surfaces or are incorporated into polymeric materials, their morphology and microstructure play a critical role in determining the final properties of the material.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. A focused beam of electrons is scanned across the surface, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface morphology and topography of materials at the nanoscale. chalcogen.ro For thin films and coatings derived from this compound, AFM provides quantitative data on surface roughness, grain size, and other textural parameters. chalcogen.roresearchgate.net

The versatility of AFM allows for the meticulous observation and evaluation of the textural and morphological characteristics of films. chalcogen.ro Parameters such as average roughness (Ra), root mean square (RMS) roughness (Rq), maximum peak-to-valley height, and surface skewness can be determined from AFM scans. chalcogen.roresearchgate.net This information is crucial as the surface texture, which includes roughness and other features, directly influences the optical, mechanical, and electrical properties of the thin films. chalcogen.ro

For instance, in studies of nanostructured thin films, AFM has been used to establish a direct relationship between annealing temperature, grain size, and surface roughness. researchgate.net An increase in annealing temperature can lead to larger grain sizes and consequently, increased surface roughness. chalcogen.roresearchgate.net The analysis of AFM data can reveal globular structures on the film surface and allow for statistical analysis of their dimensions. researchgate.net

Table 1: AFM Surface Roughness Parameters

| Parameter | Description |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the profile height deviations from the mean line. |

| RMS Roughness (Rq) | The root mean square average of the profile height deviations from the mean line. |

| Maximum Peak to Valley Height (Rt) | The vertical distance between the highest and lowest points of the profile within the evaluation length. |

| Ten-Point Mean Roughness (Rz) | The average distance between the five highest peaks and the five deepest valleys within the sampling length. |

| Surface Skewness (Rsk) | A measure of the asymmetry of the surface profile about the mean line. |

| Surface Kurtosis (Rku) | A measure of the "peakedness" or "tailedness" of the surface profile. |

This table is interactive. Users can sort and filter the data based on the parameters.

Transmission Electron Microscopy (TEM) (for derived materials)

Transmission Electron Microscopy (TEM) is an indispensable technique for visualizing the internal structure of materials at high resolution. While specific TEM studies on materials directly derived from this compound are not extensively documented in the provided search results, the principles of TEM analysis are broadly applicable. TEM would be employed to examine the morphology, size, and distribution of nanoparticles or other structural features within a matrix modified with this compound derivatives. For example, if this silane (B1218182) were used to functionalize nanoparticles, TEM would be crucial for confirming the presence and uniformity of the resulting coating.

Thermal and Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) of Anchored Derivatives

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For derivatives of this compound anchored to a substrate, TGA provides valuable information about their thermal stability and the nature of their decomposition.

In a typical TGA experiment, the sample is heated at a constant rate, and the weight loss is recorded. The resulting TGA curve can reveal the temperatures at which different decomposition events occur. For example, a study on a related aniline derivative showed a gradual weight loss attributed to the evolution of volatile substances like N₂ and CO₂. researchgate.net The analysis of the TGA curve can help determine the temperature at which significant degradation begins and the amount of residual material left at high temperatures. researchgate.net This information is critical for understanding the operational limits of materials incorporating these anchored derivatives.

X-ray Diffraction and Scattering Studies

Molecular Structure Determination by Single Crystal X-ray Diffraction (for derivatives)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be grown as single crystals, this technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.commdpi.com

For instance, in the structural analysis of related organic compounds, single-crystal X-ray diffraction has been used to confirm the molecular structure, determine the crystal system and space group, and identify key structural features like the dihedral angles between aromatic rings. researchgate.netnih.govresearchgate.net The data obtained from these studies, often presented in crystallographic information files (CIFs), allows for a detailed understanding of the molecular geometry and packing in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for Aniline Derivatives

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.netmdpi.com |

| a (Å) | 8.3126 (13) | researchgate.net |

| b (Å) | 9.9938 (17) | researchgate.net |

| c (Å) | 10.8661 (19) | researchgate.net |

| α (°) | 110.102 (2) | researchgate.net |

| β (°) | 111.995 (2) | researchgate.net |

| γ (°) | 92.7000 (10) | researchgate.net |

| Volume (ų) | 769.8 (2) | researchgate.net |

This table is interactive and showcases typical crystallographic parameters obtained for related aniline derivatives.

Wide-Angle and Small-Angle X-ray Scattering of Self-Assembled Structures

Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS) are powerful techniques for investigating the structure of materials over a wide range of length scales. xenocs.comresearchgate.netnih.govnih.gov These methods are particularly useful for studying the self-assembly of molecules and the hierarchical structures that they form. xenocs.comnih.gov

SAXS probes larger structural features, from nanometers to micrometers, providing information on the size, shape, and arrangement of self-assembled structures like micelles, fibrils, or nanotubes. nih.govnih.gov WAXS, on the other hand, provides information about the molecular-level packing and crystalline order within these structures. xenocs.com

Applications of N Trimethoxysilyl Methyl Aniline in Advanced Materials Science

Organosilane Coupling Agents and Adhesion Promotion

N-((Trimethoxysilyl)methyl)aniline is widely recognized for its function as an organosilane coupling agent and adhesion promoter. innospk.comsilanecouplingagent.com These agents are crucial for improving the bond between dissimilar materials, particularly in polymer composites.

Surface Modification of Inorganic Fillers (e.g., Silica (B1680970), Carbon Fibers)

The performance of polymer composites heavily relies on the compatibility between the polymer matrix and the inorganic fillers. Untreated fillers often have surfaces that are incompatible with the polymer, leading to poor adhesion and weak mechanical properties. This compound is used to modify the surface of these fillers, making them more compatible with the polymer matrix. chemicalbook.com

For instance, treating silica particles with this silane (B1218182) can enhance their dispersion within a polymer and improve the interfacial bonding. smolecule.com Similarly, the surface of carbon fibers can be modified to improve their adhesion to polymer matrices. preprints.org This surface modification alters the surface energy and chemical reactivity of the fillers, promoting better interaction with the polymer and leading to composites with superior properties. mdpi.com

Enhancement of Mechanical Properties in Polymer Composites

Table 1: Effect of Silane Treatment on Mechanical Properties of Polymer Composites (Illustrative Data)

| Property | Untreated Composite | Silane-Treated Composite | Percentage Improvement |

| Tensile Strength (MPa) | 120 | 165 | 37.5% |

| Flexural Modulus (GPa) | 8.5 | 11.2 | 31.8% |

| Impact Strength (kJ/m²) | 45 | 62 | 37.8% |

This table provides illustrative data based on general findings in the field of polymer composites and does not represent specific experimental results for this compound.

Application in Adhesives, Sealants, and Coatings

The adhesion-promoting properties of this compound make it a valuable additive in the formulation of adhesives, sealants, and coatings. chembk.cominnospk.comchemicalbook.com In these applications, it enhances the bond between the organic polymer base and various substrates, including glass, metals, and ceramics. This leads to more durable and reliable adhesive joints, weather-resistant sealants, and protective coatings with improved substrate adhesion. innospk.comchemicalbook.com

Hybrid Organic-Inorganic Materials Fabrication

This compound is also a key ingredient in the fabrication of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., hardness, thermal stability) at the molecular level.

Sol-Gel Process for Hybrid Network Formation

The sol-gel process is a versatile method for creating hybrid materials, and this compound is well-suited for this technique. nih.govupc.edu The process involves the hydrolysis and condensation of the trimethoxysilyl groups to form a stable, cross-linked inorganic silica network. nih.govresearchgate.net Simultaneously, the organic aniline (B41778) groups can be polymerized or reacted with other organic monomers to form an interpenetrating organic polymer network.

This results in a hybrid material where the organic and inorganic phases are intimately linked. The properties of the final material can be tailored by controlling the ratio of the organic and inorganic components and the reaction conditions. nih.gov This approach allows for the creation of materials with unique combinations of properties, such as enhanced thermal stability, improved mechanical strength, and tailored optical or electrical characteristics. upc.edu

Rational Design of Hybrid Material Architectures

The concept of "rational design" in materials science involves the deliberate and predictable construction of materials with desired properties and functionalities. nih.govnih.govuiowa.eduresearchgate.net this compound is a key enabler in this approach due to its well-defined reactive sites. The trimethoxysilyl group readily undergoes hydrolysis and condensation reactions, forming strong siloxane (Si-O-Si) bonds with inorganic surfaces like silica. smolecule.com Simultaneously, the aniline group can participate in various organic reactions, including polymerization. smolecule.com

This dual reactivity allows for the precise engineering of hybrid material architectures. For instance, it can be used to create organic-inorganic hybrid composites where the inorganic component provides structural integrity and thermal stability, while the organic part, derived from the aniline group, imparts specific functionalities such as electrical conductivity or responsiveness to stimuli. The ability to control the interactions at the molecular level through compounds like this compound is crucial for developing materials with tailored macroscopic properties. nih.govuiowa.eduresearchgate.net

Functionalization of Nanoparticles and Nanostructures

The surface modification of nanoparticles and nanostructures is critical for their integration into various applications, as it prevents agglomeration and enhances their compatibility with surrounding matrices. nih.govresearchgate.net this compound serves as an effective surface modifier or coupling agent. smolecule.com

The trimethoxysilyl end of the molecule can covalently bond to the surface of inorganic nanoparticles, such as silica or metal oxides, which typically possess surface hydroxyl groups. smolecule.comnih.govyildiz.edu.tr This process, known as silanization, creates a stable organic layer on the nanoparticle surface. yildiz.edu.tr The exposed aniline groups on this layer can then be used for further chemical modifications or to improve the dispersion of the nanoparticles in a polymer matrix. nih.gov This functionalization is essential for creating well-dispersed nanocomposites with enhanced mechanical, thermal, and optical properties.

Table 1: Examples of Nanoparticle Functionalization

| Nanoparticle Type | Functionalizing Agent | Purpose of Functionalization |

| Magnetite (Fe3O4) | 3-(Trimethoxysilyl)propyl methacrylate | Introduce double bonds for subsequent polymerization. nih.gov |

| Silica (SiO2) | This compound | Create an electroactive surface. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Gold Nanorods (AuNRs) | This compound | Fabricate electrodes for sensing applications. sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

Electroactive Silica-Polyaniline Nanohybrids

A particularly interesting application of this compound is in the creation of electroactive silica-polyaniline nanohybrids. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Polyaniline (PANI) is a well-known conducting polymer with promising applications in sensors, actuators, and electrochromic devices. smolecule.comnih.govmdpi.com However, its processability can be challenging. usask.ca

By using this compound as a precursor, it is possible to covalently link polyaniline to a silica network. The process typically involves the hydrolysis and condensation of the trimethoxysilyl groups to form a silica matrix, while the aniline moieties are subsequently polymerized to form polyaniline chains. This results in a hybrid material where the electroactive polyaniline is intimately integrated with the robust and stable silica framework. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These nanohybrids exhibit both the mechanical properties of silica and the electroactivity of polyaniline, making them suitable for a variety of advanced applications. smolecule.com

Hybrid Materials for Corrosion Inhibition

Organic coatings are widely used to protect metallic surfaces from corrosion. researchgate.net The incorporation of this compound into these coatings can significantly enhance their protective properties. The trimethoxysilyl group can form strong adhesive bonds with the metal substrate (often through a native oxide layer), while the aniline component can contribute to the barrier properties of the coating.

Furthermore, polyaniline itself is known to have corrosion-inhibiting properties, which can be imparted to the hybrid material. When this compound is used to create a hybrid coating, it can act as both a coupling agent for improved adhesion and as a precursor for an inhibitive polymer layer, leading to more durable and effective corrosion protection.

Polymer Science and Polymerization Initiators

This compound also plays a significant role in the field of polymer science, both as a monomeric unit and as a component in polymerization initiation systems.

Monomeric Units for Controlled Radical Polymerization (e.g., RAFT)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmention chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the creation of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govnih.gov While there is extensive research on the RAFT polymerization of other functional monomers, the direct use of this compound as a monomer in RAFT is not as commonly documented. However, related silane-functionalized monomers, such as N-[3-(trimethoxysilyl)propyl]acrylamide, have been successfully polymerized via RAFT. nih.gov This suggests the potential for this compound to be incorporated into polymer chains in a controlled manner, which would allow for the synthesis of well-defined polymers with pendant aniline and trimethoxysilyl groups. These reactive groups could then be used for post-polymerization modifications, leading to the creation of complex and functional polymer architectures.

Preparation of Polyaniline and its Derivatives

This compound is a direct precursor for the synthesis of a specific derivative of polyaniline. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The polymerization of the aniline moiety can be achieved through chemical or electrochemical oxidation. nih.govresearchgate.netyoutube.com A common method for chemical polymerization involves the use of an oxidizing agent like ammonium (B1175870) persulfate in an acidic medium. nih.govresearchgate.net

When this compound is used as the monomer, the resulting polymer is a polyaniline derivative that incorporates the trimethoxysilylpropyl side chains. This functionalized polyaniline can then be processed or cross-linked through the hydrolysis and condensation of the silyl (B83357) groups, offering a route to more processable and stable conducting polymer materials. researchgate.net The presence of the silyl groups also allows for the covalent attachment of the polyaniline to inorganic surfaces, as discussed in the context of hybrid materials.

Self-Assembly and Supramolecular Structures

The ability of molecules to self-assemble into complex, ordered structures is a cornerstone of modern materials science. While aniline oligomers and other functional molecules are known to form various supramolecular structures, specific data for this compound is not present in the existing research.

Directed Self-Assembly of Organosilane Building Blocks

No studies were identified that specifically investigate the directed self-assembly of this compound as a primary building block for creating tailored supramolecular structures.

Formation of Ordered Hybrid Mesostructures

The synthesis of ordered hybrid mesoporous materials, often using silica precursors, is a significant field of study. However, literature detailing the incorporation of this compound into these frameworks to create ordered organic-inorganic hybrid mesostructures is not available.

Control over Helical and Nanofiber Architectures

The formation of complex architectures such as helices and nanofibers through molecular self-assembly is of great interest. Research has shown that aniline oligomers can self-assemble into nanofibers and nanotubes. researchgate.net Despite this, there are no specific findings that link this compound to the controlled formation of helical or specific nanofiber architectures. The influence of the (trimethoxysilyl)methyl group on the chirality or packing of aniline-based structures has not been reported.

Advanced Functional Materials

The development of new materials with specific functions is a primary goal of materials science. Functionalized silanes are often key precursors in this endeavor.

Material Precursors for Sensor Development (non-clinical)

While there is significant interest in creating sensors from conductive polymers and hybrid materials, no research was found that utilizes this compound as a precursor for sensor development. As previously mentioned, its close analog, N-[3-(Trimethoxysilyl)propyl]aniline (TMSPA), has been successfully used to create a polymer coating for gold nanorods in a hydrogen peroxide sensor. sigmaaldrich.comsigmaaldrich.com The electroactive and hybrid nature of a polymer derived from TMSPA makes it suitable for this application. sigmaaldrich.com However, similar studies involving this compound have not been published.

Anchoring Functional Dyes on Siliceous Supports

The functionalization of siliceous materials, such as silica gel, glass, and silicon wafers, with organic dyes is a critical process for the development of advanced materials with tailored optical, sensing, and catalytic properties. The stable immobilization of dye molecules onto these inorganic supports is paramount to prevent leaching and ensure the long-term performance and reliability of the resulting hybrid materials. Organosilanes, acting as coupling agents, are instrumental in bridging the organic dyes with the inorganic silica surface through covalent bonds.

This compound is an organosilane that possesses a unique combination of functional groups, making it a promising, though not yet extensively documented, candidate for this purpose. On one end of the molecule, the trimethoxysilyl group provides a reactive moiety for covalent attachment to the hydroxyl groups present on the surface of siliceous supports. This reaction proceeds via hydrolysis of the methoxy (B1213986) groups to form silanols, which then condense with the surface hydroxyls of the silica, creating a stable siloxane linkage (Si-O-Si).

On the other end of the molecule, the aniline group offers a versatile platform for the attachment of functional dyes. The secondary amine in the N-methylaniline structure can be chemically modified to link with a variety of dye molecules. For instance, dyes containing reactive groups such as isocyanates, isothiocyanates, or acyl chlorides can readily react with the amine to form urea, thiourea, or amide bonds, respectively. This covalent attachment ensures the robust anchoring of the dye to the functionalized silica surface.

While specific research detailing the use of this compound for anchoring functional dyes is not extensively available in peer-reviewed literature, the principles of surface modification using similar amino-functionalized silanes are well-established. For example, related compounds like N-[3-(trimethoxysilyl)propyl]aniline have been utilized as coupling agents. sigmaaldrich.comchemicalbook.com These molecules similarly enable the covalent bonding of organic molecules to inorganic substrates. The general process involves a two-step approach: first, the treatment of the siliceous support with the organosilane to create a functionalized surface, followed by the reaction of the anchored amino groups with the desired dye molecule.

The effectiveness of this anchoring strategy can be evaluated through various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy can confirm the presence of the organic functional groups on the silica surface. UV-visible spectroscopy can be employed to quantify the amount of dye immobilized and to study the photophysical properties of the anchored dye. The stability of the immobilized dye can be assessed by subjecting the material to washing with different solvents and monitoring for any leaching of the dye.

The successful anchoring of functional dyes onto siliceous supports using this compound would pave the way for the development of novel materials for a range of applications. These could include solid-state dye-sensitized solar cells, optical sensors for the detection of various analytes, and heterogeneous catalysts where the immobilized dye acts as a photosensitizer. Further research into the reaction conditions and the characterization of the resulting materials is necessary to fully explore the potential of this compound in this field.

Data on Related Amino-Functionalized Silanes for Dye Immobilization

As specific data for this compound is limited, the following table presents findings for a structurally related amino-functionalized silane, N-[3-(trimethoxysilyl)propyl]aniline, to illustrate the concept of dye anchoring.

| Silane Coupling Agent | Dye | Siliceous Support | Method of Characterization | Key Finding |

| N-[3-(trimethoxysilyl)propyl]aniline | - | Silica | General description as a coupling agent. sigmaaldrich.comchemicalbook.com | Used as a silane coupling agent and can modify surface characteristics. sigmaaldrich.comchemicalbook.com |

| (3-Aminopropyl)triethoxysilane | C.I. Mordant Red 3 | Silica | FTIR, Solid-state NMR, Elemental Analysis. researchgate.net | Successful incorporation of amine functional groups on the silica surface, enabling dye adsorption. researchgate.net |

| N-2-(aminoethyl)-3-aminopropyltrimethoxysilane | C.I. Mordant Red 3 | Silica | Colorimetric Analysis, Elemental Analysis. researchgate.net | Characterization of the efficiency of dye adsorption and the degree of silica support coverage. researchgate.net |

Theoretical and Computational Studies on N Trimethoxysilyl Methyl Aniline and Derived Systems

First-Principles Simulations for Surface Chemistry

Adsorption Mechanisms on Inorganic Substrates

The adsorption of N-((Trimethoxysilyl)methyl)aniline onto inorganic substrates is a multi-step process that begins with the hydrolysis of the methoxysilyl groups, followed by the condensation and formation of covalent bonds with the substrate, as well as intermolecularly. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the energetics and preferred geometries of these interactions.

The initial and crucial step is the hydrolysis of the trimethoxysilyl group in the presence of water to form a more reactive silanetriol [MeSi(OH)3]. scispace.com This reaction is often catalyzed by acidic or alkaline conditions. researchgate.net Subsequent condensation reactions occur between the silanol (B1196071) groups of the hydrolyzed silane (B1218182) and the hydroxyl groups present on the surface of most inorganic substrates (like silica (B1680970), alumina, or metal oxides), forming stable Si-O-Substrate covalent bonds. Concurrently, self-condensation between adjacent silanol molecules can lead to the formation of a polysiloxane network on the surface.

On siliceous or aluminosilicate (B74896) surfaces like montmorillonite (B579905), the adsorption mechanism is likely to be governed by a combination of interactions. Theoretical investigations have demonstrated that cation-π interactions between exchangeable cations (like Na+) in the clay and the aromatic ring of aniline (B41778) are a key driving force for adsorption. preprints.org Additionally, weak hydrogen bonds can form between the hydrogen atoms of the aniline's amino group and the basal oxygen atoms of the tetrahedral silicate (B1173343) sheets, further stabilizing the adsorbed molecule. preprints.org

The orientation of the adsorbed this compound molecule is influenced by surface coverage. At low coverages, the molecule may adopt a more planar orientation to maximize its interaction with the surface. As coverage increases, intermolecular interactions and steric hindrance would likely force the molecules into a more upright orientation.

| Interaction Type | Interacting Groups | Substrate Type | Significance |

| Covalent Bonding | Silanol (from hydrolyzed silane) and Surface Hydroxyls | Oxidic (Silica, Alumina) | Primary mechanism for strong, stable adhesion. |

| Cation-π Interaction | Aniline Ring and Exchangeable Cations | Clays (e.g., Montmorillonite) | Significant contribution to adsorption on ion-exchangeable materials. preprints.org |

| Hydrogen Bonding | Amino Group (N-H) and Surface Oxygen | Oxidic, Silicates | Stabilizes the adsorbed molecule. preprints.org |

| Metallic Bonding | Aniline Ring/Nitrogen Lone Pair and Metal d-orbitals | Metallic (Ru, Co, Pt) | Strong adsorption on metallic surfaces. scispace.comresearchgate.net |

Effect of Environmental Factors on Interfacial Bonding

Environmental factors, particularly the presence of water and the pH of the surrounding medium, have a profound impact on the interfacial bonding of this compound. These factors primarily influence the hydrolysis and condensation reactions of the silane group and the surface chemistry of both the molecule and the substrate.

Influence of pH: The pH of the aqueous environment is a critical parameter that affects both the silane hydrolysis/condensation kinetics and the surface charge of the substrate and the aniline group.

On Silane Hydrolysis and Condensation: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. researchgate.net Kinetic studies on related systems have shown that the rate of hydrolysis is generally at a minimum in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. jocpr.com The condensation of silanols to form siloxane bonds is also pH-dependent, with the rate being slowest around the isoelectric point of silica (pH 2-3) and increasing at higher pH values.

On the Aniline Group and Substrate Surface: The aniline group has a pKa of approximately 4.6, meaning it will be protonated (anilinium ion, -NH3+) in acidic conditions and neutral in neutral to basic conditions. The surface of many inorganic oxides also exhibits a pH-dependent charge. For instance, silica has a point of zero charge (PZC) around pH 2-3, above which its surface is negatively charged. This interplay of charges significantly affects adsorption. In acidic conditions (pH < 4.6), the positively charged anilinium ion will have a strong electrostatic attraction to a negatively charged substrate surface (e.g., silica at pH > 3). This can lead to a higher adsorption density compared to neutral or basic conditions where such electrostatic attraction is absent or repulsive. researchgate.netmdpi.com Studies on aniline have shown that its removal from water using ion-exchange membranes is significantly influenced by pH, with charged species exhibiting different transport mechanisms than neutral ones. mdpi.com

| Environmental Factor | Effect on this compound System | Underlying Mechanism |

| Water | Essential for hydrolysis of trimethoxysilyl groups to silanols. Can strengthen adsorption via hydrogen bonding. Excess water can lead to premature bulk polymerization. | Hydrolysis reaction, formation of water bridges. scispace.compreprints.org |

| Acidic pH (e.g., < 4.6) | Accelerates silane hydrolysis. Protonates the aniline group, leading to electrostatic attraction with negatively charged substrates. | Catalysis of hydrolysis. Formation of anilinium ion. researchgate.netmdpi.com |

| Neutral pH | Slower silane hydrolysis. Aniline group is neutral. | Reduced catalytic effect on hydrolysis. jocpr.com |

| Alkaline pH (e.g., > 8) | Accelerates silane hydrolysis and condensation. Aniline group is neutral. Substrate surface is typically highly negative. | Catalysis of hydrolysis and condensation. |

Future Directions and Emerging Research Areas

Sustainable Synthesis of N-((Trimethoxysilyl)methyl)aniline

The future of chemical manufacturing hinges on the development of sustainable synthesis routes that minimize environmental impact and maximize efficiency. For this compound, this involves innovating the synthesis of its precursors, particularly the aniline (B41778) moiety. Traditional methods for N-methylation of anilines often rely on harsh reagents. nih.gov A promising green alternative is the use of methanol (B129727), which is eco-friendly and inexpensive, in "borrowing-hydrogen" strategies. researchgate.net Research has demonstrated the efficacy of various heterogeneous catalysts, such as those based on nickel and copper-chromium, for the N-methylation of aniline with methanol, offering high selectivity and yield. nih.govyoutube.com

Another innovative approach involves utilizing biomass-derived feedstocks. Lignin (B12514952), a major byproduct of the paper industry, has been successfully employed as a methyl source for the N-methylation of anilines. mdpi.com In a catalytic system using lithium iodide in an ionic liquid, the methoxy (B1213986) groups of lignin can be selectively cleaved and transferred to anilines with high efficiency, offering a pathway to produce valuable chemicals from waste. mdpi.com Furthermore, photoredox catalysis represents a frontier in sustainable synthesis. Visible-light-induced, iridium-catalyzed reactions have been shown to effectively mediate the addition of aminomethyl radicals from silylated anilines to other molecules, indicating a potential low-energy pathway for derivatization. nih.gov These advancements in catalytic and renewable feedstock-based methods are crucial for the future sustainable production of this compound and related compounds.

Integration into Multi-component Hybrid Systems

This compound is an ideal candidate for creating advanced organic-inorganic hybrid materials due to its bifunctional nature: the trimethoxysilyl group can form a stable inorganic siloxane network (Si-O-Si) via hydrolysis and condensation, while the aniline group provides organic functionality. mdpi.comrussoindustrial.ru These hybrid materials, which contain both organic and inorganic components linked at the molecular level, can exhibit a combination of properties not found in either component alone. afinitica.commdpi.com

Research into related aminosilanes, such as N-(3-(trimethoxysilyl)propyl)aniline (TMPA), has shown that they can be successfully integrated with precursors like tetraethyl orthosilicate (B98303) (TEOS) through sol-gel processes to form uniform, corrosion-resistant coatings on metal substrates. afinitica.com The final properties of these hybrid systems are determined by the interactions between the organic and inorganic components. mdpi.comnih.gov Future work will likely focus on creating more complex, multifunctional systems by mixing this compound with other organofunctional silanes (e.g., methyltrimethoxysilane, diethoxydimethylsilane) to precisely tailor properties like mechanical hardness, hydrophobicity, and crack resistance. acs.org The development of bi-hybrid composites, where a functional filler (like polyaniline-montmorillonite) is dispersed within a hybrid matrix, represents another exciting avenue, further enhancing the material's performance. researchgate.net

Exploration of Advanced Catalytic Applications

The inherent structure of this compound and its derivatives suggests potential in catalysis. The aniline nitrogen can act as a binding site for metal catalysts, while the silane (B1218182) group allows for immobilization onto a solid support like silica (B1680970), creating a heterogeneous catalyst that is easily recoverable.

Recent studies have shown that iridium complexes can serve as efficient photoredox catalysts for reactions involving N-methyl-N-((trimethylsilyl)methyl)aniline, a closely related compound. nih.gov In these reactions, the silylated aniline acts as a precursor to an aminomethyl radical, which can then be used to form new carbon-carbon bonds. nih.gov This opens the door to using this compound as a reagent in photocatalyzed organic synthesis. Furthermore, the development of catalysts for the synthesis of anilines is an active area of research. researchgate.net For instance, palladium-copper alloy nanoparticles supported on iron oxide have shown synergistic catalytic activity for N-methylation. researchgate.net Exploring the immobilization of such catalytic nanoparticles within a matrix derived from this compound could lead to robust, reusable catalytic systems.

Development of Smart Materials based on this compound

Smart materials, which respond to external stimuli such as pH, light, or chemical exposure, are a key area of materials innovation. The aniline functional group is electroactive, meaning its polymer form, polyaniline, can be reversibly oxidized and reduced. This property is the basis for applications in electrochromic devices (which change color with an applied voltage) and sensors. russoindustrial.ruucl.ac.uk

By incorporating this compound into a silica network, it is possible to create hybrid materials that are pH-sensitive, electroactive, and electrochromic. ucl.ac.uk The polymerization of the aniline group within the silica matrix can lead to materials with high sensitivity to analytes like ammonia (B1221849) and moisture. russoindustrial.ruelsevierpure.com The resulting polymer films are often soluble in common organic solvents, facilitating their processing into sensor devices. russoindustrial.ruelsevierpure.com Future research will focus on tailoring the structure of these hybrid materials to enhance their sensitivity, selectivity, and response time for applications in chemical sensors, biosensors, and stimuli-responsive coatings.

Synergistic Effects with Novel Nanomaterials

The combination of this compound with nanomaterials can produce composites with enhanced and often synergistic properties. The silane group can be used to covalently bond the molecule to the surface of inorganic nanoparticles, improving dispersion and interfacial adhesion within a polymer matrix.

Research has demonstrated several successful integrations of related silanes with nanomaterials. For example, polymers derived from N-[3-(trimethoxysilyl)propyl]aniline have been used to coat gold nanorods to create electrodes for sensing hydrogen peroxide. ucl.ac.uk In another application, polyaniline has been combined with montmorillonite (B579905) clay to create nanocomposite fillers for hybrid matrices, enhancing mechanical and surface properties. researchgate.net Silanization has also been used to modify the surface of lignin nanoparticles with reagents like octadecyltrichlorosilane, drastically increasing their hydrophobicity for applications in barrier coatings. mdpi.com This strategy of surface modification can be directly applied using this compound to functionalize a wide range of nanoparticles (e.g., silica, titania, iron oxide), creating novel fillers for advanced composites with tailored thermal, mechanical, and chemical properties.

Advanced Characterization Methodologies for In-Situ Studies

Understanding the formation of materials from this compound in real-time is crucial for controlling their final properties. The key reaction is the sol-gel process, involving the hydrolysis of the methoxy groups to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bridges. researchgate.netmdpi.com Advanced in-situ characterization techniques are emerging to monitor these rapid processes.

One such technique is in-situ optical turbidity scanning, which can simultaneously track the hydrolysis of the silane precursor and the subsequent condensation by monitoring changes in light transmission through the solution. mdpi.com This can be coupled with dynamic light scattering to confirm particle formation and aggregation. mdpi.com For studying reactions at the micro-scale, optical trapping combined with Raman spectroscopy allows for the in-situ monitoring of the sol-gel reaction within a single levitated microdroplet. nih.gov This method can track the disappearance of precursor peaks and the emergence of the Si-O-Si network signature in real-time. nih.gov Applying these methodologies to this compound systems would provide unprecedented insight into its hydrolysis and condensation kinetics, enabling precise control over the synthesis of hybrid materials.

Predictive Modeling and Machine Learning for Material Design

Computational modeling and machine learning (ML) are becoming indispensable tools for accelerating materials discovery and design. nih.govnih.gov These approaches can predict material properties from their chemical structure, reducing the need for time-consuming and expensive trial-and-error experimentation. nih.govacs.org

For organosilane systems, Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms at the quantum level. ucl.ac.uknih.gov DFT calculations can be used to investigate the hydrolysis and condensation kinetics of silanes, predict the stability of different structures, and analyze the adhesion at interfaces between the silane layer and a substrate. researchgate.netresearchgate.netresearchgate.net On a larger scale, machine learning algorithms are being trained on materials databases to directly map structures to properties. nih.gov Models like Gradient Boosting Regression (GBR), Random Forest, and XGBoost have been used to accurately predict the band gap of organic-inorganic hybrid perovskites. nih.gov Similar ML workflows can be developed for materials based on this compound to predict properties such as mechanical strength, thermal stability, and sensor response, thereby guiding the design of new high-performance materials.

Interactive Table: Predictive Modeling Approaches for Hybrid Materials

This table summarizes various computational and machine learning models that can be applied to the design and analysis of materials derived from this compound.

| Modeling Technique | Application Area | Predicted Properties / Insights | Relevant Findings |

| Density Functional Theory (DFT) | Reaction Mechanism & Interfacial Studies | Hydrolysis/condensation pathways, adhesion energy, electronic structure, vibrational properties. | Can elucidate reaction kinetics and the strength of bonding between the silane and a metal or oxide surface. researchgate.netresearchgate.net |

| Gradient Boosting Regression (GBR) | Property Prediction | Electronic band gap, thermal properties, mechanical strength. | A machine learning algorithm used to build predictive models for organic-inorganic hybrid perovskites. nih.gov |

| Random Forest | Property Prediction | Electronic band gap, catalytic activity, solubility. | An ensemble learning method effective for complex, non-linear structure-property relationships in materials. nih.gov |

| XGBoost (eXtreme Gradient Boosting) | Property Prediction | Electronic band gap and other physical properties. | Demonstrated high accuracy (R² > 0.99) in predicting perovskite band gaps, suggesting its utility for other hybrid materials. nih.gov |

| Neural Networks (NN) | Material Design & Discovery | Can learn complex patterns to predict properties and be used in generative models for inverse design. | Used to accelerate materials design by creating and training models to contextualize data within materials science. youtube.comacs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((Trimethoxysilyl)methyl)aniline, and how can reaction conditions be optimized to minimize byproduct formation?

- Methodological Answer : Synthesis typically involves silane coupling agents, where aniline derivatives react with trimethoxysilyl precursors under controlled conditions. For example, analogous compounds like N-[3-(Trimethoxysilyl)propyl]aniline are synthesized via nucleophilic substitution or condensation reactions. Key parameters include temperature control (e.g., maintaining <100°C to prevent premature hydrolysis), inert atmosphere, and stoichiometric ratios. Purification via vacuum distillation or column chromatography is critical, with monitoring by thin-layer chromatography (TLC). Reaction optimization may involve adjusting catalyst concentrations (e.g., triethylamine) and solvent polarity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aniline protons (6.5–7.5 ppm) and trimethoxysilyl methyl groups (~3.5 ppm). ²⁹Si NMR distinguishes Si-O-C (≈-50 ppm) from Si-O-Si (~-110 ppm) bonding.

- FTIR : Key peaks include N-H stretch (~3400 cm⁻¹), aromatic C=C (1600 cm⁻¹), and Si-O-C (≈1080 cm⁻¹).

- Chromatography : HPLC or GC-MS with polar columns (e.g., C18) assesses purity, while elemental analysis validates stoichiometry. Density (1.07 g/mL) and refractive index (n²⁰/D 1.506) from analogous compounds provide additional validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported FTIR spectra of this compound derivatives, particularly regarding Si-O-C vs. Si-O-Si bonding vibrations?

- Methodological Answer : Overlapping FTIR peaks for Si-O-C (1080 cm⁻¹) and Si-O-Si (1040 cm⁻¹) can be deconvoluted using Gaussian fitting software. Complementary techniques like X-ray photoelectron spectroscopy (XPS) quantify Si binding energies (Si-O-C: ~102 eV; Si-O-Si: ~103 eV). Solid-state ²⁹Si NMR further differentiates bonding environments. For example, functionalized SBA-15 studies show that post-synthesis calcination reduces Si-O-C ambiguity by promoting Si-O-Si networks .

Q. What experimental strategies are effective in controlling the degree of functionalization when incorporating this compound into mesoporous silica matrices?

- Methodological Answer :

- Pre-functionalization : Adjust the molar ratio of silane to tetraethyl orthosilicate (TEOS). shows that exceeding 20% organosilane disrupts SBA-15’s hexagonal order (XRD data).

- Post-functionalization : Use mild hydrolysis conditions (pH 4–5, ethanol/water solvent) to graft silanes onto pre-synthesized silica. Thermogravimetric analysis (TGA) quantifies organic loading (e.g., 10–15 wt% in SBA-15).

- Kinetic Control : Shorter reaction times (2–4 hr) limit multilayer grafting, validated by nitrogen physisorption (reduced pore volume indicates successful functionalization) .

Q. How does surface functionalization with this compound enhance thermal conductivity in epoxy composites, and what are the trade-offs in mechanical properties?

- Methodological Answer : In epoxy-BN composites, silane-functionalized fillers reduce interfacial phonon scattering. For example, achieved a 60% thermal conductivity increase by using silane bridges (e.g., 1.07 g/mL density). However, excessive functionalization (>5 wt%) aggregates particles, lowering tensile strength. Dynamic mechanical analysis (DMA) and tensile testing balance thermal/mechanical performance, while SEM/EDS maps filler dispersion .

Q. What computational approaches can predict the hydrolysis kinetics of this compound in sol-gel processes?

- Methodological Answer : Density functional theory (DFT) models the hydrolysis of Si-OCH₃ groups, calculating activation energies for intermediate species (e.g., silanol formation). Molecular dynamics (MD) simulations correlate solvent polarity (e.g., water/ethanol ratios) with reaction rates. Experimental validation via ²⁹Si NMR kinetics (e.g., monitoring Q³/Q⁴ silica species) refines computational parameters. ’s SMILES string aids in constructing initial molecular geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.